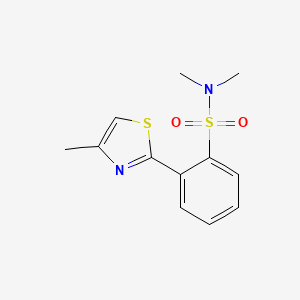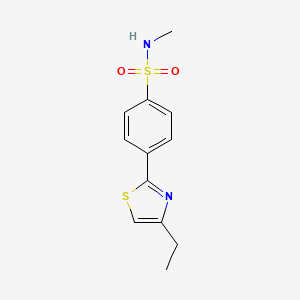![molecular formula C11H9ClN4 B7591200 3-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile](/img/structure/B7591200.png)
3-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile, also known as CTN, is a chemical compound that has been widely used in scientific research. It belongs to the class of triazole compounds and has been found to have various biochemical and physiological effects.
作用機序
The mechanism of action of 3-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile involves the inhibition of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other foreign substances in the body. By inhibiting this enzyme, 3-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile can prevent the growth of cancer cells and inhibit the growth of fungi and bacteria.
Biochemical and Physiological Effects:
3-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 3-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile has also been found to inhibit the production of reactive oxygen species, which can cause oxidative damage to cells. Additionally, 3-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile has been found to modulate the immune system, making it useful in the treatment of autoimmune diseases.
実験室実験の利点と制限
One of the advantages of using 3-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile in lab experiments is its ability to inhibit the growth of cancer cells, making it useful in cancer research. 3-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 3-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the research of 3-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile. One direction is the development of new derivatives of 3-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile that may have improved efficacy and reduced toxicity. Another direction is the investigation of the potential use of 3-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile in the treatment of autoimmune diseases. Additionally, the mechanism of action of 3-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile could be further elucidated to better understand its effects on cancer cells and other biological systems.
合成法
The synthesis of 3-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile involves the reaction of 2-chlorobenzyl chloride with sodium azide to form 2-chlorobenzyl azide. This is followed by the reaction of 2-chlorobenzyl azide with propionitrile in the presence of a copper catalyst to form 3-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile.
科学的研究の応用
3-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile has been widely used in scientific research due to its ability to inhibit the growth of cancer cells. It has been found to be effective against various types of cancer, including breast cancer, lung cancer, and leukemia. 3-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile has also been found to have antifungal and antibacterial properties, making it useful in the treatment of fungal and bacterial infections.
特性
IUPAC Name |
3-[5-(2-chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4/c12-10-5-2-1-4-9(10)11-14-8-15-16(11)7-3-6-13/h1-2,4-5,8H,3,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOTWIBLDZMFAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=NN2CCC#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(5-Tert-butyl-1,2-oxazol-3-yl)-3-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]urea](/img/structure/B7591131.png)
![1-[3-Chloro-2-(dimethylamino)phenyl]-3-[(2-hydroxycyclopentyl)methyl]urea](/img/structure/B7591135.png)

![1-[6-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]-3-[(2-hydroxycyclopentyl)methyl]urea](/img/structure/B7591141.png)
![Methyl 3-[(3,3-dimethylpyrrolidine-1-carbonyl)amino]-2-methylbenzoate](/img/structure/B7591150.png)
![1-[4-Methyl-2-(5-methylfuran-2-yl)piperidin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B7591151.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-methyl-2-(5-methylfuran-2-yl)piperidin-1-yl]ethanone](/img/structure/B7591161.png)


![4-[(4-Cyclopentyl-1,3-thiazol-2-yl)methyl]morpholine](/img/structure/B7591180.png)

![1-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]-2-methylpropan-2-ol](/img/structure/B7591187.png)
![2-[(4-Ethyl-1,3-thiazol-2-yl)methyl]phthalazin-1-one](/img/structure/B7591197.png)